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molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Cat. No. B1298052
M. Wt: 294.3 g/mol
InChI Key: FJDMNLFVZHBIHR-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

A solution of 5-amino-2-methoxypyridine (Aldrich, 100 g, 0.806 mole) and diethyl ethoxymethylenemalonate (Aldrich, 163 mL, 0.806 mole) in EtOH (1 L) was heated at reflux for 4 hours, then was cooled to RT. Concentration to dryness gave the title compound (238 g, quantitative).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>CCO>[CH2:18]([O:17][C:15](=[O:16])[C:14](=[CH:13][NH:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH3:19]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
163 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC=1C=NC(=CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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